Diethoxymethyl acetate

概要

説明

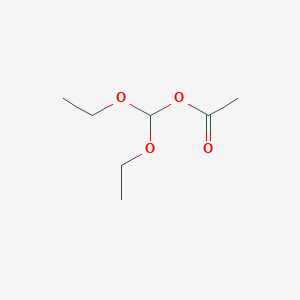

Diethoxymethyl acetate (DEMA; CAS 14036-06-7, molecular formula C₇H₁₄O₄) is a specialized organic reagent widely employed in heterocyclic and nucleoside synthesis. Structurally, it consists of a methyl acetate group linked to a diethoxymethyl moiety, enabling its dual functionality as a formylating agent and a one-carbon synthon. Key applications include:

- Nucleoside Synthesis: DEMA facilitates the closure of purine and pyrimidine rings in theophylline nucleosides (e.g., D-mannosyl, D-galactosyl, and D-glucosyl derivatives) .

- Cyclization Reactions: It promotes the formation of fused pyran-2-ones and pyrimidino[5,4-d]pyrimidines via microwave-assisted or conventional heating .

- Multi-Bond Formation: Unique reactivity allows simultaneous generation of C=C and C–N bonds in heterocyclic systems, enhancing synthetic efficiency .

DEMA is typically stored at 2–8°C under argon to prevent hydrolysis .

準備方法

Synthetic Routes and Reaction Conditions: Diethoxymethyl acetate can be synthesized through the reaction of ethanol and acetic acid in the presence of a sulfuric acid catalyst. The reaction involves heating the mixture and performing distillation to obtain the desired product. The general reaction is as follows:

CH3COOH+CH3CH2OHH2SO4CH3COOCH(OCH2CH3)2+H2O

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves continuous distillation and purification to ensure high purity and yield. The use of advanced distillation techniques helps in separating the product from by-products and unreacted starting materials .

化学反応の分析

Types of Reactions: Diethoxymethyl acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form acetic acid and ethanol.

Oxidation: The compound can be oxidized to form acetic acid and other oxidation products.

Substitution: this compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed:

Hydrolysis: Acetic acid and ethanol.

Oxidation: Acetic acid and other oxidation products.

Substitution: Various substituted esters depending on the nucleophile used.

科学的研究の応用

Organic Synthesis

Diethoxymethyl acetate has been extensively utilized in the synthesis of complex organic molecules. For instance, it has been employed in the preparation of 3-(polyhaloacyl)chromones through reactions involving chromanones at elevated temperatures (140-150 °C). This process yields significant amounts of desired products efficiently .

Esterification Reactions

DEMA serves as an effective ethoxy group donor in esterification reactions. Research has shown that it can selectively monoesterify phosphonic acids, achieving high conversion rates and selectivity towards monoesters . In comparative studies, DEMA has demonstrated superior performance over other alkoxy donors like trimethyl orthoacetate.

Pharmaceutical Applications

This compound is also recognized for its potential in pharmaceutical applications. It has been reported to react with biologically relevant compounds such as 5-amino-6-ribitylaminouracil hydrochloride , yielding derivatives that may have therapeutic implications . Furthermore, its role as a solvent in biological assays enhances its utility in drug discovery and development.

Case Study: Synthesis of Chromones

A study highlighted the synthesis of chromones using this compound, demonstrating the compound's efficiency under controlled conditions. The reaction yielded products with high purity and yield, showcasing DEMA's potential as a reliable reagent in synthetic chemistry .

| Reaction Conditions | Yield (%) | Product |

|---|---|---|

| 140-150 °C, 15 min | 85 | 3-(Difluoroacetyl)-4H-chromen-4-one |

| 140-150 °C, 20 min | 90 | 3-(2,2-difluoro-1,1-dihydroxyethyl)-4H-chromen-4-one |

Case Study: Esterification of Phosphonic Acids

In another investigation, this compound was utilized for the selective esterification of phosphonic acids at varying temperatures. The results indicated that increasing temperature significantly enhanced substrate conversion rates while maintaining high selectivity for monoesters .

| Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|

| 30 | 39 | >90 |

| 40 | 99 | >95 |

| 100 | Quantitative | >98 |

作用機序

The mechanism of action of diethoxymethyl acetate involves its ability to undergo hydrolysis, oxidation, and substitution reactions. These reactions allow the compound to interact with various molecular targets and pathways. For example, in hydrolysis, the compound breaks down into acetic acid and ethanol, which can further participate in metabolic pathways. The specific molecular targets and pathways depend on the context of its use in chemical reactions and applications .

類似化合物との比較

Comparison with Structurally or Functionally Similar Compounds

Triethyl Orthoformate (TOF; CAS 122-51-0)

Key Difference : DEMA’s dual reactivity (C–C and C–N bond formation) makes it superior to TOF in complex heterocyclic syntheses .

N,N-Dimethylformamide Dimethyl Acetal (DMFDMA; CAS 4637-24-5)

Key Difference : DEMA avoids amine-related side products, making it preferable in acid-sensitive reactions .

2-Ethoxyethyl Acetate (CAS 111-15-9)

Key Difference: DEMA’s diethoxy group enables nucleophilic substitution, unlike the monofunctional 2-ethoxyethyl acetate .

2-Methoxyethyl Acetate (CAS 110-49-6)

| Parameter | DEMA | 2-Methoxyethyl Acetate |

|---|---|---|

| Molecular Formula | C₇H₁₄O₄ | C₅H₁₀O₃ |

| Stability | Air-sensitive (requires argon) | Stable under ambient conditions |

| Use Cases | Medicinal chemistry | Industrial solvent |

Key Difference : DEMA’s application in high-value pharmaceutical intermediates contrasts with 2-methoxyethyl acetate’s role as a bulk solvent .

Reaction Performance and Selectivity

DEMA outperforms analogous reagents in specific contexts:

- Cyclization Efficiency: In pyrimidino[5,4-d]pyrimidine synthesis, DEMA achieves 99% yield by forming two C=C bonds and one C–N bond, whereas TOF only activates single bonds .

- Microwave Compatibility : DEMA’s thermal stability enables rapid purine ring closure (2 h at 120°C) without decomposition .

- Versatility: Acts as both a formyl donor and cyclization agent in one-pot syntheses, reducing step count compared to DMFDMA or TOF .

生物活性

Diethoxymethyl acetate (DEMA), with the chemical formula CHO and CAS number 14036-06-7, is an ester compound that has garnered interest in various fields of chemical research due to its potential biological activities. This article explores the biological activity of DEMA, including its synthesis, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 162.184 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 185.7 ± 30.0 °C |

| Flash Point | 27.8 °C |

Synthesis and Derivatives

DEMA can be synthesized through various methods, including the reaction of diethyl acetal with acetic acid derivatives. Its derivatives have been studied for their potential biological activities, such as antiviral properties and interactions with adenosine receptors.

Case Study: Antiviral Activity

In a study investigating the antiviral properties of DEMA derivatives, compounds were screened against the hepatitis B virus (HBV). The results indicated that while some derivatives showed promise, DEMA itself exhibited no significant antiviral activity against HBV, highlighting the importance of structural modifications in enhancing biological efficacy .

The biological activity of DEMA is thought to stem from its ability to interact with various biological targets. Research indicates that DEMA can act as a selective ethoxy group donor in esterification reactions, which may influence cellular processes by modifying biomolecules such as phosphonic acids .

Biological Studies and Findings

- Antagonistic Activity : DEMA has been explored for its potential as an antagonist of adenosine receptors. The synthesis of mannosyl, galactosyl, and glucosyl theophylline nucleosides using DEMA has been reported, suggesting its utility in developing compounds that modulate receptor activity .

- Reactivity in Organic Synthesis : DEMA's role in organic synthesis has been documented, where it participates in reactions that yield complex heterocycles and other biologically relevant structures .

- Toxicity Studies : Preliminary toxicity assessments indicate that while some derivatives exhibit low cytotoxicity in cell lines, further studies are necessary to evaluate the safety profile of DEMA itself .

Q & A

Basic Research Questions

Q. What are the common synthetic applications of diethoxymethyl acetate in organic chemistry, and what methodological considerations are critical for its use?

this compound is frequently employed as a reagent in acetylation and protection reactions. For example, it is used in the synthesis of nucleoside derivatives under reflux conditions (120°C for 3 hours) to achieve efficient acetyl group transfer . Key methodological considerations include solvent selection (e.g., DMF for high-temperature stability) and purification techniques, such as vacuum evaporation and recrystallization from hot water . Reaction progress is typically monitored via TLC (e.g., 10% MeOH-CHCl₃), ensuring completion before workup .

Q. How should researchers safely handle this compound in laboratory settings?

Safety protocols include:

- PPE : Chemical-resistant gloves (tested per EN 374), eye/face protection, and respiratory equipment if ventilation is inadequate .

- Engineering controls : Use fume hoods for volatile reactions and ensure general ventilation .

- Post-handling : Wash hands thoroughly and use barrier creams for skin protection. Contaminated gloves must be cleaned and aired before reuse .

Q. What analytical techniques are recommended for characterizing this compound and its reaction products?

- TLC : For reaction monitoring (e.g., 10% MeOH-CHCl₃ systems) .

- HRMS (ESI) : To confirm molecular ions (e.g., C₁₈H₂₆N₄O with m/z 315.2179) in synthesized compounds .

- Recrystallization : For purity assessment, as described in nucleoside derivative isolation .

Advanced Research Questions

Q. How does this compound participate in heterocyclic compound synthesis, and what mechanistic insights are critical for optimizing yields?

The compound acts as an acetylating agent in forming heterocycles like 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazine. Reaction with hydrazino-tetrazine derivatives requires precise stoichiometry (e.g., 1:1 molar ratio) and controlled heating (100°C) to avoid side reactions . Mechanistically, the ethoxy groups enhance electrophilicity, facilitating nucleophilic attack by amines or hydrazines. Optimization involves adjusting reaction time and temperature to balance reactivity and stability .

Q. What strategies mitigate hazards associated with this compound’s flammability and reactivity?

- NFPA 704 Ratings : Health (3), Fire (2), Reactivity (1) .

- Mitigation : Store in fireproof cabinets, avoid ignition sources, and use inert atmospheres (N₂/Ar) for sensitive reactions. Spill containment requires non-combustible absorbents (e.g., vermiculite) and immediate ventilation .

Q. How can researchers resolve contradictions in purification data for this compound-derived products?

Conflicting solubility profiles (e.g., in aqueous vs. organic phases) may arise from residual reactants. A systematic approach includes:

- Multi-step purification : Combine liquid-liquid extraction (e.g., ethyl acetate/water) with column chromatography .

- pH adjustment : Acidic hydrolysis (1N HCl) to remove unreacted starting materials .

- Validation : Cross-check purity via NMR and HRMS to confirm structural integrity .

Q. What role does this compound play in synthesizing chiral intermediates, and how is enantiomeric excess maintained?

In asymmetric synthesis, the compound’s ethoxy groups can influence stereoselectivity. For example, in the synthesis of (3β)-cholest-5-en-3-yl acetate derivatives, chiral auxiliaries or catalysts (e.g., nickel sponge) are used to preserve enantiomeric excess . Reaction conditions (e.g., reflux in ammonia) must avoid racemization, monitored via polarimetry ([α]²₀ᴰ +93° in water) .

Q. Methodological Challenges and Innovations

Q. What advancements address solubility limitations of this compound in aqueous media?

Recent innovations include:

- Co-solvent systems : Mixing with DMSO or ethanol to enhance aqueous solubility .

- Nanocarrier encapsulation : Lipid-based formulations (e.g., liposomes) for drug delivery studies .

Q. How can computational modeling predict this compound’s reactivity in novel reactions?

DFT calculations (e.g., using Gaussian software) model transition states for acetyl transfer reactions. Parameters like electrophilicity index (ω) and frontier molecular orbitals (HOMO/LUMO) guide solvent and catalyst selection .

特性

IUPAC Name |

diethoxymethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4/c1-4-9-7(10-5-2)11-6(3)8/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUNKQSGDBYUDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(OCC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884547 | |

| Record name | Methanol, 1,1-diethoxy-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14036-06-7 | |

| Record name | Methanol, 1,1-diethoxy-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14036-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanol, 1,1-diethoxy-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014036067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethoxymethyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanol, 1,1-diethoxy-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanol, 1,1-diethoxy-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethoxymethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。